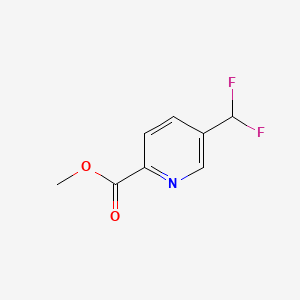

Methyl 5-(difluoromethyl)picolinate

Description

Methyl 5-(difluoromethyl)picolinate is a fluorinated derivative of picolinic acid, characterized by a difluoromethyl (-CF₂H) substituent at the 5-position of the pyridine ring and a methyl ester group at the 2-position. This compound belongs to a class of organofluorine molecules, which are widely utilized in pharmaceutical and agrochemical research due to fluorine’s unique ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and bioavailability .

Its structure aligns with trends in medicinal chemistry, where fluorine substitution optimizes ligand-protein interactions and pharmacokinetics .

Properties

IUPAC Name |

methyl 5-(difluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)6-3-2-5(4-11-6)7(9)10/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXHKCWFXZKBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(difluoromethyl)picolinate typically involves the reaction of 2-bromo-5-(difluoromethyl)pyridine with methanol and carbon monoxide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures and pressures. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form various oxidized derivatives.

Reduction Reactions: The compound can be reduced to form different reduced derivatives.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products include derivatives where fluorine atoms are replaced by other functional groups.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

Methyl 5-(difluoromethyl)picolinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of Methyl 5-(difluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Electronic and Steric Effects

- Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃):

The -CF₂H group is less electron-withdrawing than -CF₃, which may reduce deshielding of the pyridine ring and alter reactivity in nucleophilic aromatic substitution. This balance could improve metabolic stability compared to highly fluorinated analogs while retaining sufficient electronegativity for target binding . - Difluoromethyl vs. The -CF₂H group offers a stable, non-leaving substituent, making it more suitable for end-stage bioactive molecules .

- Hydroxymethyl (-CH₂OH) vs. Difluoromethyl: Hydroxymethyl derivatives (e.g., ) prioritize solubility but may require protective-group strategies during synthesis. Difluoromethyl provides a metabolically resilient alternative with moderate lipophilicity .

Biological Activity

Methyl 5-(difluoromethyl)picolinate is a fluorinated derivative of picolinic acid, notable for its unique structural features that confer significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, including enzymes and receptors. This article delves into the biological activity of Methyl 5-(difluoromethyl)picolinate, exploring its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

Methyl 5-(difluoromethyl)picolinate possesses a molecular formula characterized by a pyridine ring substituted with a methyl ester at the 5-position and a difluoromethyl group. The difluoromethyl substituent enhances the compound's lipophilicity and reactivity, which are crucial for its interaction with biological membranes and molecular targets.

The biological activity of Methyl 5-(difluoromethyl)picolinate is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl group is known to enhance binding interactions due to its electronic properties, potentially allowing the compound to modulate various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular processes.

- Receptor Modulation: Interaction with biological receptors can lead to altered signaling pathways, affecting cellular responses.

Biological Activity Overview

Research indicates that compounds similar in structure to Methyl 5-(difluoromethyl)picolinate often exhibit noteworthy biological activities, including antimicrobial and antifungal properties. These activities are enhanced by the presence of halogenated groups, which facilitate stronger binding interactions with biological targets.

Case Studies and Research Findings

Several studies have focused on the biological implications of Methyl 5-(difluoromethyl)picolinate:

- Antimicrobial Activity:

- Cytotoxic Effects:

-

Structure-Activity Relationship (SAR):

- SAR studies have highlighted the importance of the difluoromethyl group in enhancing biological activity. Variations in substitution patterns on the picolinate scaffold significantly influenced both potency and selectivity against different biological targets.

Comparative Analysis

To better understand the potential of Methyl 5-(difluoromethyl)picolinate, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate | C10H8BrF3N | Contains bromine instead of difluoromethyl | Antimicrobial and anticancer activity |

| Methyl 6-methyl-5-(trifluoromethyl)picolinate | C10H8F3N | Trifluoromethyl group enhances lipophilicity | Significant enzyme inhibition |

| Methyl 5-amino-6-chloro-3-(difluoromethyl)picolinate | C10H9ClF2N | Chlorine instead of bromine; different reactivity | Varied antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.